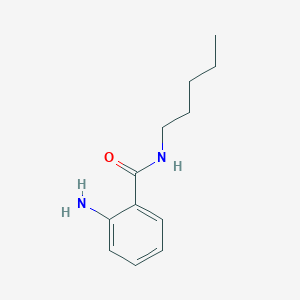

2-Amino-N-pentylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-N-pentylbenzamide is a chemical compound with the CAS Number: 1582804-64-5 . It is used for research and development purposes .

Chemical Reactions Analysis

The N-arylation of similar compounds like 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction has been studied . The reaction was performed using a Cu@Phen@MGO catalyst .科学的研究の応用

Anticonvulsant Properties

A study by Clark et al. (1984) explored the anticonvulsant effects of a series of 4-aminobenzamides, including compounds related to 2-Amino-N-pentylbenzamide. These compounds were evaluated in mice for their efficacy against seizures induced by electroshock and pentylenetetrazole. Some of these compounds, notably 4-amino-N-amylbenzamide, demonstrated significant protective effects, comparable to those of established anticonvulsant drugs like phenobarbital and phenytoin (Clark et al., 1984).

Therapeutic Potential in Neurodegenerative Diseases

Research by Shan et al. (2014) highlighted the potential of 2-aminobenzamide HDAC inhibitors in treating neurodegenerative diseases like Friedreich’s ataxia (FRDA) and Huntington’s disease (HD). This study involved synthesizing a probe based on a 2-aminobenzamide HDAC inhibitor and using it for proteomic analysis in FRDA patient-derived neural stem cells. The findings suggest that the targets of this compound are involved in transcriptional regulation and posttranscriptional processing of mRNA (Shan et al., 2014).

Anticancer Research

Kiyokawa et al. (2010) synthesized new 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors, demonstrating their potential in reducing the volume of human colon cancer xenografts in mice. This research indicates the promising role of 2-aminobenzamide derivatives in cancer therapy, especially in targeting HDACs, which are crucial in the regulation of gene expression (Kiyokawa et al., 2010).

作用機序

Target of Action

Similar compounds such as 2-aminobenzamide derivatives have been reported to targetBcr-Abl and histone deacetylase (HDAC) . These targets play crucial roles in cell signaling and gene expression, respectively.

Mode of Action

For instance, 2-aminobenzamide derivatives have been shown to inhibit Bcr-Abl and HDAC, thereby affecting cell proliferation and gene expression .

Biochemical Pathways

Inhibition of bcr-abl and hdac by similar compounds can affect multiple pathways, including those involved in cell proliferation, apoptosis, and gene expression .

Result of Action

Similar compounds have been reported to exhibit antiproliferative activities against certain cancer cell lines . This suggests that 2-Amino-N-pentylbenzamide might also have potential anticancer effects.

特性

IUPAC Name |

2-amino-N-pentylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREKETPBJSEWCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)

![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)

![4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2357313.png)

![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)

![2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester](/img/structure/B2357318.png)